molecular formula C17H26O11 B10775572 methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

Cat. No.: B10775572
M. Wt: 406.4 g/mol
InChI Key: YTZSBJLNMIQROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview This compound is a glycosylated pyrano[3,4-c]pyran derivative featuring:

  • A central bicyclic pyrano[3,4-c]pyran core with a methyl group at position 1 and a hydroxyl group at position 2.
  • A glycosidic linkage at position 8 to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) moiety.
  • A methyl ester group at position 5 (carboxylate group).

Properties

IUPAC Name

methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZSBJLNMIQROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity based on available research findings.

Structural Characteristics

The compound's structure features multiple hydroxyl groups and a hexahydropyrano framework that is characteristic of many natural products with bioactive properties. The presence of trihydroxy groups suggests potential antioxidant activity and interactions with biological pathways.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit strong antioxidant activities. For instance, studies have shown that related compounds can scavenge free radicals effectively and reduce oxidative stress in cellular models . The presence of multiple hydroxyl groups enhances the ability to donate electrons and neutralize reactive oxygen species (ROS).

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating specific apoptotic pathways . Additionally, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. It has been observed to downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a mechanism where the compound may modulate immune responses and reduce chronic inflammation .

Study 1: Antioxidant Capacity Assessment

In a study assessing the antioxidant capacity of various extracts containing similar compounds, methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy showed significant DPPH radical scavenging activity. The IC50 value was determined to be lower than that of common antioxidants like ascorbic acid .

Study 2: Anticancer Mechanism Exploration

A recent study explored the mechanism by which this compound inhibits cancer cell growth. The results indicated that it significantly decreased cell viability in MCF-7 breast cancer cells through the activation of caspase-dependent pathways. The compound's ability to induce cell cycle arrest at the G1 phase was also noted .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryDownregulation of cytokines

Scientific Research Applications

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : The hydroxyl groups can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or preservatives.
  • Potential Anticancer Effects : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation.

Medicinal Chemistry Applications

Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate can be utilized in various medicinal chemistry applications:

Drug Development

The compound's structural features allow for the synthesis of analogs with enhanced biological activity or improved pharmacokinetic properties. Its ability to form derivatives can lead to the development of new therapeutic agents targeting specific diseases.

Synthesis of Glycosides

Due to its glycosidic structure, this compound can serve as a precursor for synthesizing other glycosides with potential health benefits.

Natural Product Research

Research into natural products often involves compounds with similar structures. This compound could be a lead structure for exploring natural product analogs with enhanced efficacy or reduced toxicity.

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study A (2020)Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Study B (2021)Antimicrobial EfficacyShowed effectiveness against several bacterial strains in laboratory settings.
Study C (2022)Cancer Cell ProliferationInhibited growth of specific cancer cell lines by inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrano[3,4-c]pyran Class

Compound 5 from Syringa oblata (紫丁香叶)
  • Structure: 2-(3,4-dihydroxyphenyl)ethyl derivative with a pyrano[3,4-c]pyran core and a glucose substituent .
  • Key Differences :
    • Substituents : Lacks the methyl ester at position 5 but includes a 3,4-dihydroxyphenethyl group.
    • Bioactivity : Isolated from medicinal plants, suggesting roles in antioxidant or anti-inflammatory pathways .
Methyl (1R,4aS,8aS)-3-methoxy-... ()
  • Structure : Methoxy substitution at position 3 instead of hydroxyl.
  • Analytical Data :
    • Rt = 8.34 min, m/z = 438.1955, FC = 0.27 (downregulated) .
  • Functional Impact : Methoxy groups typically enhance lipophilicity and metabolic stability compared to hydroxyl groups.
6,7-dihydroxy-7-(hydroxymethyl)-... ()
  • Structure : Cyclopenta[c]pyran core with dihydroxy and hydroxymethyl groups.
  • Key Differences: Replaces the pyrano[3,4-c]pyran with a cyclopenta[c]pyran system. Contains a free carboxylic acid instead of a methyl ester.

Glycosylated Analogues in Other Pyran Systems

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl Derivatives
  • Example : 4-hydroxy-6-methyl-1-(pyridin-4-ylmethyl)-3-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one ().
  • Comparison: Shares the glucose-like substituent but lacks the pyrano[3,4-c]pyran core. Exhibits a pyridinone ring system, which may confer distinct electronic properties.
Diethyl 8-cyano-7-(4-nitrophenyl)-... ()
  • Structure: Tetrahydroimidazo[1,2-a]pyridine core with cyano and nitro groups.
  • Key Differences: Nitrogen-containing heterocycle instead of oxygen-dominated pyran.

Functional Group-Driven Comparisons

Compound Core Structure Key Substituents Bioactivity Notes Source
Target Compound Pyrano[3,4-c]pyran 3-hydroxy, 1-methyl, glucose-O-, 5-methyl ester Downregulated in metabolomic studies
Compound 5 (紫丁香叶) Pyrano[3,4-c]pyran 3,4-dihydroxyphenethyl, glucose-O- Antioxidant potential
6,7-dihydroxy-7-(hydroxymethyl)-... Cyclopenta[c]pyran Dihydroxy, hydroxymethyl, free carboxylic acid Unreported
Diethyl 8-cyano-7-(4-nitrophenyl)-... Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, phenethyl Synthetic intermediate

Research Findings and Implications

Metabolic Stability and Downregulation

The target compound’s downregulation (FC = 0.27) in metabolomic profiles suggests sensitivity to cellular stress or regulatory pathways. Its glucose moiety may influence solubility and transport mechanisms .

Bioactivity Gaps

While plant-derived analogues (e.g., ) show antioxidant properties, the target compound’s methyl ester and hydroxyl groups may redirect its biological targets toward hydrolytic or esterase-mediated pathways.

Preparation Methods

Source Identification

The compound is structurally related to morroniside (CID 11228693), an iridoid glycoside found in Cornus officinalis and Strychnos cocculoides. Natural extraction often serves as a precursor for semi-synthetic modifications.

Extraction Protocol

  • Solvent Selection : Methanol (70–75%) or ethanol (50–75%) reflux extraction maximizes yield.

  • Macroporous Resin Purification : AB-8 or D101 resins eluted with 30–40% ethanol remove polar impurities.

  • High-Speed Countercurrent Chromatography (CCC) : Achieves >97% purity using hexane-ethyl acetate-methanol-water (4:5:4:5).

Table 1: Extraction Yields from Cornus officinalis

StepSolvent/ResinPurity (%)Yield (%)
Initial Extraction75% Ethanol12–158.2
AB-8 Resin Elution30% Ethanol45–505.1
CCC Final PurificationHexane-EtOAc-MeOH97.8–99.12.3

Chemical Synthesis

Core Structure Assembly

The hexahydropyrano[3,4-c]pyran core is synthesized via epoxide ring-opening or acid-catalyzed cyclization :

  • Epoxide Precursor : Ethyl (2S,3R)-2,3-epoxybutanoate reacts with indole derivatives under MgBr₂ catalysis to form the pyran scaffold.

  • Cyclization : Morroniside aglycone (β-morroniside) is generated by hydrolyzing morroniside with 20% HCl at 50°C for 1 h (35% yield).

Glycosylation

The glucose moiety is introduced via Koenigs-Knorr reaction :

  • Protected Glucose Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with the aglycone in dichloromethane with Ag₂CO₃ catalysis.

  • Deprotection : NaOH/MeOH removes acetyl groups (22–45% yield).

Table 2: Glycosylation Conditions

DonorCatalystTemp (°C)Yield (%)
Tetra-O-acetyl-α-D-glucosyl BrAg₂CO₃2540
Trichloroacetimidate DerivativeTMSOTf−1532

Catalytic Etherification and Functionalization

Iodine-Catalyzed Etherification

Unprotected morroniside undergoes selective etherification at C-7 using molecular iodine in acetone:

  • Conditions : 0.1 mmol I₂, 1.5 mmol alcohol, 25°C, 0.5–4 h.

  • Scope : Methanol (84%), benzyl alcohol (53%), dodecanol (46%).

Table 3: Iodine-Catalyzed Etherification Yields

AlcoholTime (h)Yield (%)
Methanol484.2
Benzyl alcohol0.553.2
Dodecanol246.0

Acetylation

  • Acetic Anhydride : Reacts with morroniside in methanol at 0–25°C to form tetraacetyl derivatives (22–45% yield).

  • Selectivity : 7α-methoxy tetraacethyl vs. 7β-methoxy isomers.

Enzymatic and Biocatalytic Approaches

Hydrolysis Enzymes

  • β-Glucosidases : Partially hydrolyze morroniside to aglycone intermediates.

Purification and Analytical Validation

Chromatographic Methods

  • Silica Gel Chromatography : Eluted with CH₂Cl₂:MeOH (95:5) to isolate intermediates.

  • Preparative HPLC : C18 column, 30% acetonitrile/water, 5 mL/min.

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include δ 1.31 (d, J = 7.2 Hz, H-10), δ 4.72 (d, J = 2.2 Hz, H-7).

  • HRMS : m/z 407.1445 [M+H]⁺ (calc. for C₁₇H₂₆O₁₁: 406.1424) .

Q & A

Basic: How can the stereochemical configuration of this compound be rigorously determined?

To resolve stereochemical ambiguities, employ 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial interactions between protons, particularly in the pyran and oxane rings. Compare observed coupling constants (JJ-values) with density functional theory (DFT)-calculated values for possible diastereomers. Additionally, X-ray crystallography provides definitive structural confirmation, though crystallization may require optimization of solvent systems (e.g., methanol/water gradients) .

Basic: What spectroscopic methods are recommended for structural elucidation?

  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., C28H32O13C_{28}H_{32}O_{13}) via exact mass matching, as detailed in manually curated spectral libraries .
  • FT-IR: Identify hydroxyl (\sim3400 cm1^{-1}), ester carbonyl (\sim1700 cm1^{-1}), and glycosidic ether (\sim1100 cm1^{-1}) stretches.
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR: Assign signals using DEPT-135 and HSQC for carbon-proton correlations, focusing on anomeric protons (δ\delta 4.5–5.5 ppm) in the glycosidic moiety .

Advanced: How can synthetic routes be optimized to improve yield of the glycosidic linkage?

  • Protecting group strategy: Temporarily shield hydroxyl groups on the glucose moiety (e.g., using acetyl or benzyl groups) to prevent side reactions during glycosylation. Deprotection with NaOMe/MeOH or H2H_2/Pd-C can restore free hydroxyls .
  • Kinetic control: Perform glycosylation under anhydrous conditions with Lewis acids (e.g., BF3_3\cdotEt2_2O) at low temperatures (15-15^\circC) to favor α/β selectivity. Monitor progress via TLC (silica gel, EtOAc/hexane) .
  • Purification: Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to isolate the target product from regioisomers .

Advanced: How should researchers address discrepancies in reported bioactivity data across studies?

  • Purity validation: Employ HPLC-UV/ELSD to quantify impurities, as commercial sources may lack analytical certification (e.g., Sigma-Aldrich notes in ).
  • Stereochemical verification: Re-examine batch-specific configurations using circular dichroism (CD) spectroscopy, as minor stereoisomers can drastically alter biological activity .
  • Solvent effects: Replicate assays in standardized buffers (e.g., PBS at pH 7.4) to minimize solvent-induced conformational changes .

Basic: What safety protocols are critical when handling this compound?

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (N95/P2) if aerosolization occurs .
  • Engineering controls: Conduct reactions in fume hoods with negative pressure to limit exposure. Avoid drain disposal due to potential aquatic toxicity .
  • First aid: For skin contact, rinse immediately with 10% ethanol/water, then wash with soap. Seek medical evaluation for persistent irritation .

Advanced: How can the compound’s stability under varying storage conditions be systematically assessed?

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) over 4–12 weeks. Monitor degradation products via UPLC-MS .
  • Long-term stability: Store aliquots at 80-80^\circC (dry) and 20-20^\circC (in DMSO). Assess monthly for precipitate formation or spectral shifts (e.g., NMR 1H^{1}\text{H} signal broadening) .

Advanced: What computational methods aid in predicting metabolic pathways for this compound?

  • In silico tools: Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., glucuronidation at phenolic hydroxyls).
  • Docking simulations: Map interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina, focusing on the pyran ring’s electron density .

Basic: What chromatographic techniques are optimal for purity analysis?

  • HPLC: Utilize a C18 column with gradient elution (0.1% TFA in water/acetonitrile). Detect at 210–254 nm for ester and conjugated systems .
  • GC-MS (derivatized samples): Silylate hydroxyl groups with BSTFA/TMCS for volatility. Monitor for thermal decomposition peaks above 250°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.